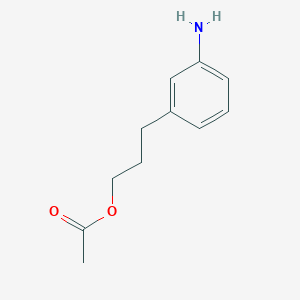
3-(3-Aminophenyl)propyl acetate
Overview
Description
“3-(3-Aminophenyl)propyl acetate” is a chemical compound . It is an ester, formed from the reaction of an alcohol with an acid . It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves direct esterification of the alcohol with the acid . This reaction takes place in the presence of a strong acid catalyst, often sulfuric acid, which helps to speed up the reaction rate . The process is typically carried out under reflux conditions, which involves continually boiling and condensing the reaction mixture to ensure it doesn’t evaporate away .Molecular Structure Analysis
The molecular formula of “3-(3-Aminophenyl)propyl acetate” is C11H15NO2 . The molar mass is 193.24 g/mol . The structure of similar compounds often involves a carboxylic acid ester group, which is formed from the reaction of an alcohol with an acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These reactions are often used to synthesize new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .Scientific Research Applications
Application in Vinylphosphonium Salt Mediated Reactions
3-(3-Aminophenyl)propyl acetate, through its derivatives, finds application in vinylphosphonium salt mediated reactions. For instance, 2-aminophenols, closely related to 3-(3-Aminophenyl)propyl acetate, react with alkyl propiolates in the presence of Ph3P to produce benzoxazinone derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Use in Protecting Carboxylic Acids
Another application is in the protection of carboxylic acids. The synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound similar to 3-(3-Aminophenyl)propyl acetate, are used to derive stable amides that can act as protected carboxylic acids (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Involvement in Amino Acid Biosynthesis
In the field of microbiology, compounds related to 3-(3-Aminophenyl)propyl acetate, like 2-aminophenols, are involved in amino acid biosynthesis. Research on mixed rumen micro-organisms shows the incorporation of labelled acetate into amino acids (Sauer, Erfle, & Mahadevan, 1975).
Chemoselective Acetylation
The compound also has applications in chemoselective acetylation. The monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the acetylation of 3-(3-Aminophenyl)propyl acetate, is crucial in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Effect on Electrical Conductivity
Research on poly(ethyl 3-aminophenyl propionate), a derivative of 3-(3-Aminophenyl)propyl acetate, indicates its significance in studying the effect of electron-withdrawing substituents on electrical conductivity in polymers (Sánchez, Bustos, & Mac-Leod Carey, 2005).
Solubility Studies
The solubility of compounds like 4-(4-Aminophenyl)-3-morpholinone in various solvents, closely related to 3-(3-Aminophenyl)propyl acetate, has been studied to understand their thermodynamic properties (Yang et al., 2016).
Role in Asymmetric Synthesis
Asymmetric synthesis of compounds like 3-hydroxy-3-phenylvaleric acid, which share structural similarities with 3-(3-Aminophenyl)propyl acetate, has been studied, demonstrating its potential in organic synthesis (Mitsui & Kudo, 1967).
Future Directions
The future directions for “3-(3-Aminophenyl)propyl acetate” could involve designing and developing new pharmaceutical compounds . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . There is also potential for the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .
properties
IUPAC Name |
3-(3-aminophenyl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)14-7-3-5-10-4-2-6-11(12)8-10/h2,4,6,8H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJGTCTFHZLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
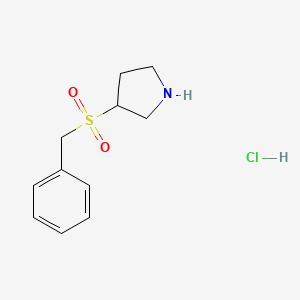

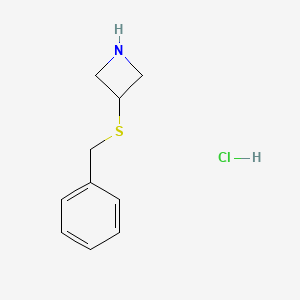

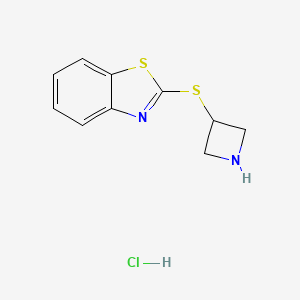
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)

![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
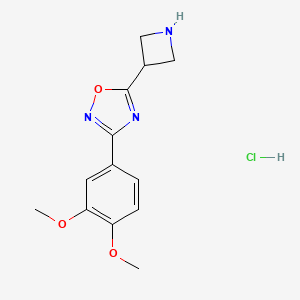
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)